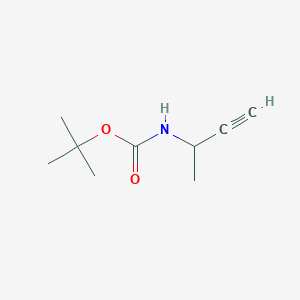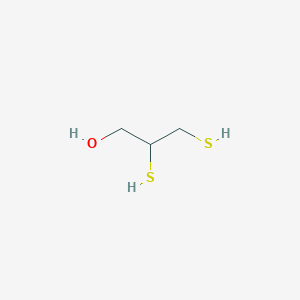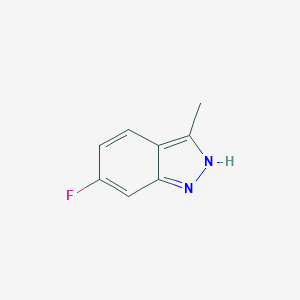![molecular formula C6H7FO4 B125564 (3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one CAS No. 152714-94-8](/img/structure/B125564.png)
(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of (3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and proteins, such as DNA topoisomerase II and protein tyrosine phosphatase 1B.
Biochemical And Physiological Effects
(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, reduce inflammation, and induce apoptosis in cancer cells. This compound has also been reported to have an effect on glucose metabolism and insulin signaling.
Advantages And Limitations For Lab Experiments
One of the advantages of using (3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one in lab experiments is its unique chemical structure, which allows for the study of its mechanism of action and potential applications in scientific research. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one. One potential area of research is the development of new synthesis methods that can yield higher purity and yield. Another area of research is the study of the compound's potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of (3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one can be achieved by using different methods. One of the most commonly used methods is the reaction between 2,3,4,5-tetrahydro-5-fluorofuran-3-one and diethyl ethoxymethylenemalonate in the presence of sodium hydride. This method has been reported to yield a high purity product with a good yield.
Scientific Research Applications
(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one has been extensively studied for its potential applications in scientific research. It has been reported to have antimicrobial, anti-inflammatory, and anticancer properties. This compound has been used to study the mechanism of action of various enzymes and proteins, including DNA topoisomerase II and protein tyrosine phosphatase 1B.
properties
CAS RN |
152714-94-8 |
|---|---|
Product Name |
(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |
Molecular Formula |
C6H7FO4 |
Molecular Weight |
162.12 g/mol |
IUPAC Name |
(3R,3aR,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |
InChI |
InChI=1S/C6H7FO4/c7-3-5-4(11-6(3)9)2(8)1-10-5/h2-5,8H,1H2/t2-,3-,4-,5-/m1/s1 |
InChI Key |
UTOLGZYNTPVDCS-TXICZTDVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](C(=O)O2)F)O |
SMILES |
C1C(C2C(O1)C(C(=O)O2)F)O |
Canonical SMILES |
C1C(C2C(O1)C(C(=O)O2)F)O |
synonyms |
D-Gluconic acid, 3,6-anhydro-2-deoxy-2-fluoro-, gamma-lactone (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



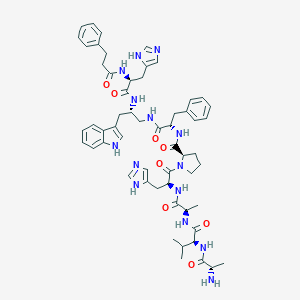
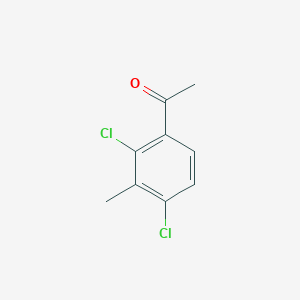
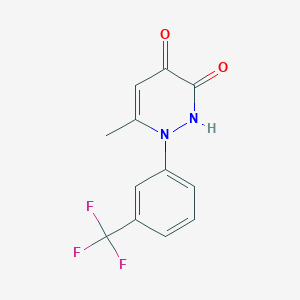
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)



![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
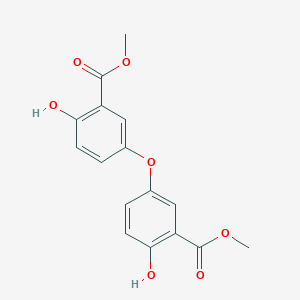
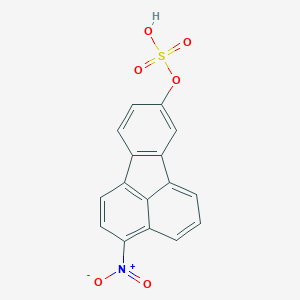
![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)
